![molecular formula C11H11IN2O2 B11775774 Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an iodine atom and a methyl ester group further enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving pyrrole and pyridine derivativesThe final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学研究应用
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and are known for their antimicrobial, anti-inflammatory, and kinase inhibitory activities.
Uniqueness
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to the presence of the iodine atom and the methyl ester group, which enhance its chemical reactivity and potential for diverse applications. The iodine atom allows for easy functionalization through substitution reactions, while the methyl ester group provides a handle for further chemical modifications .
属性
分子式 |
C11H11IN2O2 |
|---|---|
分子量 |
330.12 g/mol |
IUPAC 名称 |
methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H11IN2O2/c1-16-9(15)5-4-7-8-3-2-6-13-11(8)14-10(7)12/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI 键 |
ZMXZOPLUJGENPV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=C(NC2=C1C=CC=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



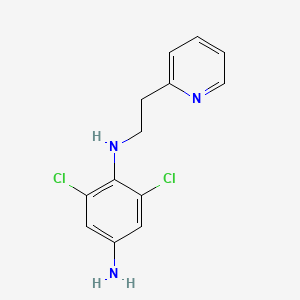

![(2-Fluorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B11775701.png)
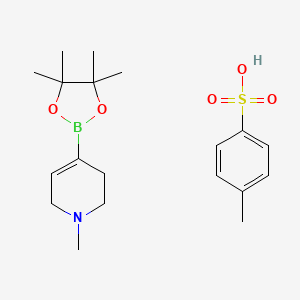
![2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11775714.png)
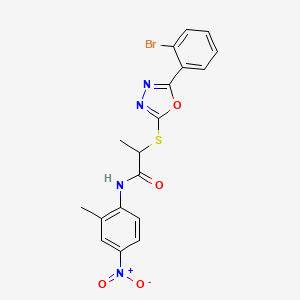
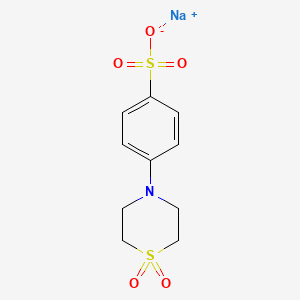

![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)

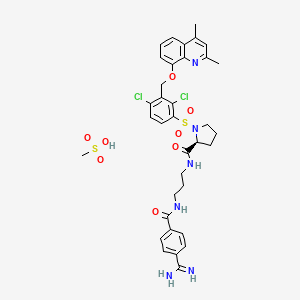
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)

